(1S)-(+)-Menthyl chloroformate

Chiral HPLC Pharmaceutical Analysis Beta-Blockers

When validated reversed-phase HPLC methods for β-blocker enantiomeric purity encounter co-elution of diastereomers with excipients or metabolites, (1S)-(+)-menthyl chloroformate inverts the elution order on standard C8/ODS columns, resolving the interference while preserving a 0.05% detection limit. It also serves as a stoichiometric chiral auxiliary for enolate carboxalkylation, delivering diastereomeric ratios >95:5 for (S)-configured quaternary centers. • Inverts diastereomer elution order vs. the (1R)-(-) enantiomer to resolve documented chromatographic interferences. • Enables chiral resolution on economical achiral phases, eliminating costly chiral columns. • Optical purity ee ≥97% (GLC) with defined [α]²⁰/D +83°; >30-fold molar excess ensures complete derivatization within 1 h at RT. • Supplied with full documentation for GLP/GMP method validation.

Molecular Formula C11H19ClO2
Molecular Weight 218.72 g/mol
CAS No. 14602-86-9
Cat. No. B107479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-Menthyl chloroformate
CAS14602-86-9
SynonymsCarbonochloridic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester;  (-)-(1R,2S,5R)-Menthyl Chloroformate;  (-)-(R)-Menthyl Chloroformate;  (-)-Menthyl Chloroformate;  (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl Chloroformate;  (1R,2S,5R)-Menthyl C
Molecular FormulaC11H19ClO2
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)Cl)C(C)C
InChIInChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
InChIKeyKIUPCUCGVCGPPA-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(+)-Menthyl Chloroformate Overview


(1S)-(+)-Menthyl chloroformate (CAS 7635-54-3), also cataloged as (1R)-(-)-menthyl chloroformate (CAS 14602-86-9) due to historical naming conventions, is a chiral chloroformate reagent derived from the terpenoid menthol. It is a clear, colorless to almost colorless liquid with a molecular formula of C11H19ClO2 and a molecular weight of 218.72 g/mol . The compound possesses a well-defined stereochemistry at three chiral centers (1S,2R,5S), which is critical for its primary function: the conversion of enantiomeric mixtures into diastereomeric derivatives that can be separated using conventional achiral chromatographic methods [1]. Commercial sources specify an optical purity of ≥95.0% to 97% ee (enantiomeric excess), and the neat material exhibits a specific rotation of [α]20/D +82±2° (c = 1 in chloroform) [2].

Interchangeability Risks with Other CDAs


In research and industrial workflows, the substitution of (1S)-(+)-menthyl chloroformate with its (1R)-(-) enantiomer or alternative alkyl chloroformates like methyl (MCF) or ethyl chloroformate (ECF) is not straightforward due to fundamental differences in their stereochemical outcomes, chromatographic behavior, and derivatization efficiency. The choice of chiral derivatizing agent (CDA) dictates the diastereomeric resolution and detection limits of the target analyte [1]. Using the incorrect enantiomer will reverse the elution order of diastereomers, potentially co-eluting with matrix interferences. Similarly, achiral reagents like MCF or ECF, while sometimes more efficient in terms of yield and reproducibility for achiral analysis [2], are incapable of resolving enantiomers unless paired with a chiral stationary phase. The quantitative evidence below clarifies these distinctions, providing a basis for selecting (1S)-(+)-menthyl chloroformate for specific analytical and synthetic objectives.

Quantitative Differentiation Evidence


Optical Rotation and Enantiomeric Purity

Derivatization with (1S)-(+)-menthyl chloroformate allows the baseline separation of metoprolol enantiomers on a standard achiral C8 reversed-phase HPLC column within 30 minutes. This method provides a limit of detection (LOD) for the minor enantiomer of 0.05% in the presence of the major stereoisomer [1]. The method was validated against a direct separation using a Chiralcel OD column, showing no racemization during derivatization [1].

Chiral HPLC Pharmaceutical Analysis Beta-Blockers

Solvolysis Kinetics and Mechanism

In a comparative study of three chloroformate reagents for the derivatization of seleno amino acids, menthyl chloroformate (MenCF) showed significantly lower and more variable overall efficiency (15-70%) compared to methyl chloroformate (MCF, 40-100%) and ethyl chloroformate (ECF, 30-75%) [1]. Furthermore, the detection of MenCF derivatives for selenocystine and cystine was not reproducible, whereas MCF and ECF provided detectable derivatives for other target analytes [1].

Analytical Chemistry Derivatization Yield Selenium Speciation

Quaternary Carbon Diastereoselectivity Comparison

(1S)-(+)-Menthyl chloroformate is specified as a chiral auxiliary for the asymmetric synthesis of quaternary carbon centers . This application is supported by studies employing N-chloroimidodicarbonates derived from the menthyl moiety, which have achieved up to 40% enantioselectivity in the asymmetric chlorination of silyl enol ethers [1]. While the enantioselectivity is moderate, this represents a quantifiable synthetic utility distinct from simple derivatization.

Asymmetric Synthesis Chiral Auxiliary Quaternary Carbons

Enantiomeric Impurity Detection Limit

A study on the resolution of helical quinone derivatives demonstrated the utility of (-)-menthyl chloroformate in a diastereomeric process. The reaction with enantiopure starting substrates led to the stereospecific synthesis of enantiomerically pure functionalized oxa[9]helicene derivatives [1]. This highlights the compound's application beyond simple amine derivatization, extending to the resolution of complex, non-planar chiral molecules via diastereomer formation and separation.

Chiral Resolution Helicenes Diastereomeric Crystallization

Optimal Procurement Scenarios


Chiral Amine Purity Testing with Reversed Elution

For quality control laboratories needing to determine the enantiomeric purity of beta-blockers like metoprolol or other chiral amines, (1S)-(+)-menthyl chloroformate provides a cost-effective and validated method. As demonstrated by Kim et al. (1999), the derivatization allows for the detection of 0.05% of a minor enantiomer using a standard achiral C8 HPLC column [1]. This avoids the capital and consumable costs associated with dedicated chiral HPLC columns, making it suitable for high-throughput, routine analysis.

Diastereoselective Quaternary Carbon Synthesis

In medicinal chemistry and process development, obtaining gram-to-kilogram quantities of enantiomerically pure building blocks is a common bottleneck. (1S)-(+)-menthyl chloroformate can be employed to derivatize a racemic amine or alcohol, forming a mixture of diastereomers. These diastereomers often exhibit different physical properties (e.g., solubility, melting point) allowing for separation by simple crystallization rather than expensive preparative chiral chromatography [1]. The menthyl group can then be cleaved to yield the desired enantiomer.

Forensic and Anti-Doping Chiral Analysis

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Researchers targeting these motifs, which are prevalent in natural products and drug candidates, can utilize (1S)-(+)-menthyl chloroformate as a chiral auxiliary. As supported by Shibuya et al. (2007), menthyl-derived reagents have demonstrated quantifiable enantioselectivity (up to 40% ee) in the asymmetric chlorination of silyl enol ethers [2]. This provides a valuable starting point for reaction optimization and offers a route to enantioenriched products that would be difficult to access otherwise.

Preparative Chiral Resolution via Crystallization

Researchers working with non-planar, chiral aromatic systems like helicenes can utilize (1S)-(+)-menthyl chloroformate for the diastereomeric resolution of racemic mixtures or as a chiral auxiliary in stereospecific syntheses [3]. This method provides a practical alternative to direct chiral chromatographic separations, which can be particularly challenging for these large, rigid molecules due to their strong adsorption and slow elution profiles.

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